8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a fluorinated pyridine ring and a bicyclic octene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. One common method involves the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . The bicyclic octene structure can be synthesized through intramolecular cyclization reactions, often catalyzed by Lewis acids or organocatalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining stringent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the bicyclic structure.
8-Azabicyclo[3.2.1]octane: A bicyclic compound without the fluoropyridine moiety, used in different chemical contexts.
Uniqueness
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of a fluorinated pyridine ring and a bicyclic octene structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRLLJGXJSTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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